molecular formula C13H8O2S B11761994 3-hydroxy-9H-thioxanthen-9-one CAS No. 26429-03-8

3-hydroxy-9H-thioxanthen-9-one

Cat. No.: B11761994
CAS No.: 26429-03-8
M. Wt: 228.27 g/mol
InChI Key: RFJHVTPHJIFIOK-UHFFFAOYSA-N
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Description

3-Hydroxy-9H-thioxanthen-9-one is a heterocyclic compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound features a tricyclic structure with an oxygen and sulfur atom, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ullmann condensation, where starting materials such as 3-hydroxy-4-picoline and bromobenzene are used. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thioxanthone derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical synthesis have been explored, where the compound is synthesized in situ and characterized by its unique spectral properties .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and appropriate nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-hydroxy-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it an effective photocatalyst. It can participate in various organic transformations and polymerization reactions by generating reactive intermediates upon light absorption .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-9H-thioxanthen-9-one stands out due to its unique combination of oxygen and sulfur in the tricyclic structure, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator and participate in various organic reactions highlights its versatility and importance in scientific research and industrial applications .

Properties

CAS No.

26429-03-8

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

3-hydroxythioxanthen-9-one

InChI

InChI=1S/C13H8O2S/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H

InChI Key

RFJHVTPHJIFIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)O

Origin of Product

United States

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